Boceprevir-d9
Boceprevir-d9
Boceprevir-d9 is intended for use as an internal standard for the quantification of boceprevir by GC- or LC-MS. Boceprevir is an inhibitor of hepatitis C virus (HCV) non-structural protease 3/4A (NS3/4A; Ki = 14 nM for the HCV genotype 1b enzyme). Boceprevir inhibits HCV replication in Huh7 cells (EC50 = 200 nM). It also inhibits severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro; Ki = 1.8 µM) and reduces cytopathic effects of SARS-CoV-2 in Vero cells (EC50 = 1.31 µM). Formulations containing boceprevir have been used in the treatment of HCV.
Brand Name:
Vulcanchem
CAS No.:
1256751-11-7
VCID:
VC0125017
InChI:
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3
SMILES:
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Molecular Formula:
C27H45N5O5
Molecular Weight:
528.7 g/mol
Boceprevir-d9
CAS No.: 1256751-11-7
Cat. No.: VC0125017
Molecular Formula: C27H45N5O5
Molecular Weight: 528.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Boceprevir-d9 is intended for use as an internal standard for the quantification of boceprevir by GC- or LC-MS. Boceprevir is an inhibitor of hepatitis C virus (HCV) non-structural protease 3/4A (NS3/4A; Ki = 14 nM for the HCV genotype 1b enzyme). Boceprevir inhibits HCV replication in Huh7 cells (EC50 = 200 nM). It also inhibits severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro; Ki = 1.8 µM) and reduces cytopathic effects of SARS-CoV-2 in Vero cells (EC50 = 1.31 µM). Formulations containing boceprevir have been used in the treatment of HCV. |
|---|---|
| CAS No. | 1256751-11-7 |
| Molecular Formula | C27H45N5O5 |
| Molecular Weight | 528.7 g/mol |
| IUPAC Name | (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
| Standard InChI | InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 |
| Standard InChI Key | LHHCSNFAOIFYRV-BHJZPCNUSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C |
| SMILES | CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
| Canonical SMILES | CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
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